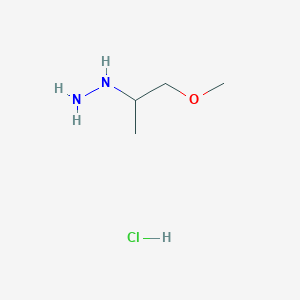
(1-Methoxypropan-2-yl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methoxypropan-2-yl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 848948-26-5 . It has a molecular weight of 140.61 .
Synthesis Analysis
The synthesis of “(1-Methoxypropan-2-yl)hydrazine hydrochloride” involves a reaction in propan-1-ol at 110℃ . The reaction was heated overnight, then poured into water, extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under vacuum. The crude product was purified by flash chromatography to yield the desired product .Molecular Structure Analysis
The InChI code for “(1-Methoxypropan-2-yl)hydrazine hydrochloride” is 1S/C4H12N2O.ClH/c1-4(6-5)3-7-2;/h4,6H,3,5H2,1-2H3;1H .Physical And Chemical Properties Analysis
“(1-Methoxypropan-2-yl)hydrazine hydrochloride” has a molecular weight of 140.61 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Nucleophilic Addition Reactions
The nucleophilic addition of hydrazine derivatives, including methoxylamine, to malononitrileoxime has been studied, demonstrating the potential of these compounds in yielding various amidoximes and amidrazones. This reaction is crucial for synthesizing compounds with potential applications in materials science due to their exothermic decomposition properties (Arulsamy & Bohle, 2000).
Antimicrobial Activities
A series of compounds incorporating hydrazine derivatives have been synthesized and evaluated for their antimicrobial properties. Notably, some of these compounds displayed significant anti-bacterial and anti-fungal activities, highlighting the potential of hydrazine derivatives in developing new antimicrobial agents (S. Bharti, G. Nath, R. Tilak, & S. Singh, 2010).
Fluorescent Probes for Environmental Monitoring
The development of fluorescent probes based on hydrazine derivatives for monitoring hydrazine's presence in environmental and biological samples has been a significant advancement. These probes offer high sensitivity and selectivity, making them invaluable tools for detecting environmental pollutants and assessing their impact on human health (Yuna Jung, I. Ju, et al., 2019).
Hydrodechlorination Catalysts
Hydrazine derivatives have been explored as potential reductants in the hydrodechlorination of chlorinated organic compounds, offering an alternative to molecular hydrogen. This application is particularly relevant in environmental remediation, where effective and selective dechlorination methods are needed to treat polluted water sources (F. Kopinke, K. Mackenzie, et al., 2004).
Safety and Hazards
The safety information for “(1-Methoxypropan-2-yl)hydrazine hydrochloride” indicates that it should be kept away from heat/sparks/open flames/hot surfaces . It should not be sprayed on an open flame or other ignition source . More detailed safety and hazard information may be available on the MSDS .
Eigenschaften
IUPAC Name |
1-methoxypropan-2-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.ClH/c1-4(6-5)3-7-2;/h4,6H,3,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFWEAWYOQCHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxypropan-2-yl)hydrazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate](/img/structure/B2839639.png)
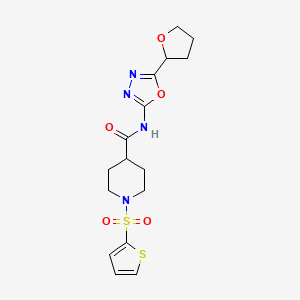
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2839641.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2839643.png)
![2-Pyridinamine,5-bromo-n-[(4-bromophenyl)methyl]-](/img/structure/B2839644.png)
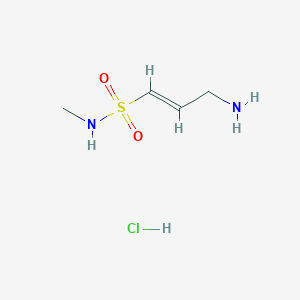
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2839652.png)



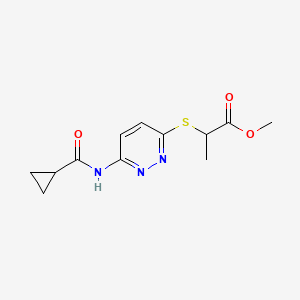
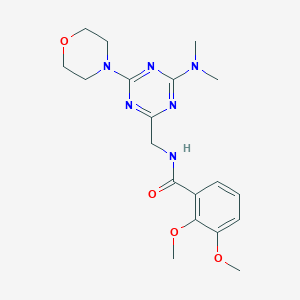
![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839661.png)